![molecular formula C21H28N6O B5537151 8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the diazaspiro undecane class and is characterized by its unique structural features. It is part of a larger family of compounds known for their potential in pharmaceutical and chemical applications.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to our target molecule, involves intramolecular spirocyclization of pyridine substrates and various other complex chemical processes. These synthesis methods are noted for their efficiency in constructing such complex molecules (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The compound features a diazaspiro[5.5]undecane core, which is a bicyclic system containing nitrogen atoms. This core is significant for its potential biological activity and chemical reactivity. The specific structural arrangement of the compound contributes to its unique properties and potential applications.
Chemical Reactions and Properties
Diazaspiro undecane derivatives, including our target molecule, exhibit a range of chemical behaviors due to their unique structural features. They can participate in various chemical reactions, forming new compounds with potentially valuable properties (Shukla et al., 2016).
Scientific Research Applications
Synthetic Chemistry Applications
Compounds similar to 8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one have been synthesized for various purposes. For instance, the intramolecular spirocyclization of 4-substituted pyridines, involving reactions that yield 3,9-diazaspiro[5.5]undecane derivatives, highlights the compound's utility in constructing complex heterocyclic structures (Parameswarappa & Pigge, 2011).
Medicinal Chemistry and Pharmacology
The compound and its derivatives have shown promise in pharmacological research, particularly in the development of antibacterial and anticancer agents. For example, fluoroquinolone antibacterials substituted at the 7-position with spiroamines, including 2,8-diazaspiro[5.5]undecane derivatives, exhibit potent Gram-positive and Gram-negative activity (Culbertson et al., 1990). Moreover, novel synthetic routes have led to compounds with significant antitumor activity, showcasing the therapeutic potential of these structures (Insuasty et al., 2008).
Antimicrobial Research
The synthesis and evaluation of new derivatives have revealed antimicrobial properties, underscoring the importance of these compounds in developing new treatments for infectious diseases. The antimicrobial screening of various pyrimidinone and oxazinone derivatives has shown that many compounds exhibit good antibacterial and antifungal activities (Hossan et al., 2012).
Catalysis and Synthesis Techniques
Advancements in synthesis techniques, such as the catalyst-free synthesis of nitrogen-containing spiro heterocycles through double Michael addition reactions, demonstrate the compound's role in facilitating efficient and innovative chemical synthesis approaches (Aggarwal et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-16-11-18(25-20(22-2)24-16)26-10-4-7-21(14-26)8-6-19(28)27(15-21)13-17-5-3-9-23-12-17/h3,5,9,11-12H,4,6-8,10,13-15H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSDLPYVLRJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)N2CCCC3(C2)CCC(=O)N(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[6-Methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.